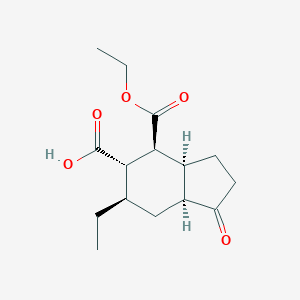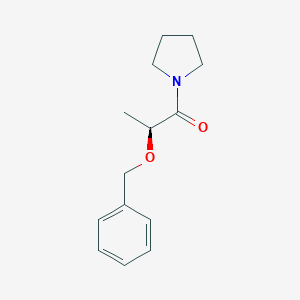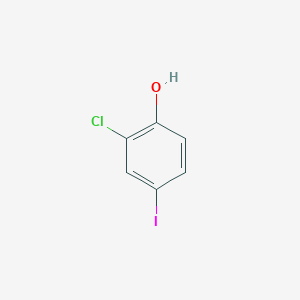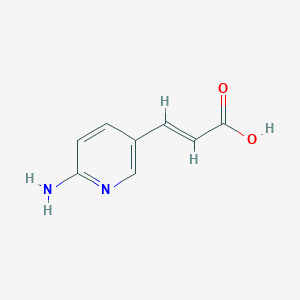![molecular formula C13H19NO2 B178047 N-[4-(3-methylbutoxy)phenyl]acetamide CAS No. 81928-78-1](/img/structure/B178047.png)
N-[4-(3-methylbutoxy)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(3-methylbutoxy)phenyl]acetamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of arylacetamides and has been shown to possess a variety of biological effects.
作用机制
The exact mechanism of action of N-[4-(3-methylbutoxy)phenyl]acetamide is not fully understood, but it is believed to act on multiple targets in the body. It has been shown to modulate the activity of various neurotransmitters, such as acetylcholine and glutamate, which are involved in cognitive function. N-[4-(3-methylbutoxy)phenyl]acetamide also has antioxidant properties and can reduce oxidative stress, which is implicated in various diseases, including neurodegenerative disorders and cancer.
Biochemical and Physiological Effects:
N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also increases the activity of antioxidant enzymes and reduces the levels of pro-inflammatory cytokines. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been shown to improve mitochondrial function, which is important for cellular energy production.
实验室实验的优点和局限性
One advantage of using N-[4-(3-methylbutoxy)phenyl]acetamide in lab experiments is its relatively low toxicity and lack of side effects. It also has a high degree of solubility in water, which makes it easy to administer to animals or cells. However, one limitation is that the exact mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide.
未来方向
There are several future directions for research on N-[4-(3-methylbutoxy)phenyl]acetamide. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, more research is needed to determine the optimal dosage and administration schedule for N-[4-(3-methylbutoxy)phenyl]acetamide. Another area of interest is its potential as a chemotherapeutic agent for cancer treatment. Finally, there is a need for more studies on the safety and toxicity of N-[4-(3-methylbutoxy)phenyl]acetamide, particularly in humans.
合成方法
The synthesis of N-[4-(3-methylbutoxy)phenyl]acetamide involves the reaction of 3-methyl-1-butanol with 4-bromoacetophenone in the presence of a base, followed by the substitution of the bromine atom with an amino group using ammonia or an amine. This results in the formation of N-[4-(3-methylbutoxy)phenyl]acetamide.
科学研究应用
N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its potential therapeutic applications in various fields of research. In neuroscience, it has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease and stroke. In cancer research, it has been found to inhibit the growth of cancer cells and induce apoptosis, making it a potential chemotherapeutic agent. Additionally, N-[4-(3-methylbutoxy)phenyl]acetamide has been studied for its anti-inflammatory and analgesic properties.
属性
CAS 编号 |
81928-78-1 |
|---|---|
产品名称 |
N-[4-(3-methylbutoxy)phenyl]acetamide |
分子式 |
C13H19NO2 |
分子量 |
221.29 g/mol |
IUPAC 名称 |
N-[4-(3-methylbutoxy)phenyl]acetamide |
InChI |
InChI=1S/C13H19NO2/c1-10(2)8-9-16-13-6-4-12(5-7-13)14-11(3)15/h4-7,10H,8-9H2,1-3H3,(H,14,15) |
InChI 键 |
HTFRCOOBBWHOEH-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
规范 SMILES |
CC(C)CCOC1=CC=C(C=C1)NC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,8-Diazaspiro[4.5]decane](/img/structure/B177964.png)

![Acetic acid, [(1-methylethyl)thio][[(phenylmethoxy)carbonyl]amino]-](/img/structure/B177980.png)










